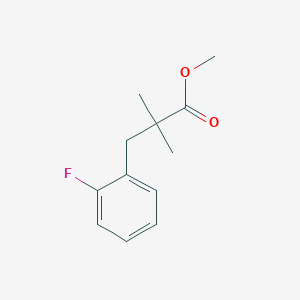

Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate

Description

Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate is a fluorinated ester characterized by a 2-fluorophenyl substituent at the β-position of a dimethylpropanoate backbone. This compound belongs to a class of structurally diverse esters with applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name |

methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-12(2,11(14)15-3)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISESAWNIBKHQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(2-fluorophenyl)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

Oxidation: Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 3-(2-fluorophenyl)-2,2-dimethylpropanoic acid or 3-(2-fluorophenyl)-2,2-dimethylpropanone.

Reduction: 3-(2-fluorophenyl)-2,2-dimethylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a building block for drug candidates targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate and its derivatives depends on the specific application and target. In medicinal chemistry, the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate and Analogs

Physicochemical Properties

- Molecular Weight and Stability : The molecular weight (226.25 g/mol) is lower than brominated analogs (e.g., C₁₃H₁₇BrO₃: 323.03 g/mol), reflecting fluorine’s lighter atomic mass .

- Spectroscopic Data :

- NMR : The ortho-fluorine in the target compound would deshield adjacent protons, leading to distinct δH ~4.2–4.3 ppm for the CH group, compared to para-substituted analogs (δH ~3.4–3.7 ppm for OCH₃ groups) .

- HRMS : Expected [M+Na]+ ion at m/z 249.10, contrasting with brominated derivatives (e.g., m/z 323.03 for C₁₃H₁₇BrO₃) .

Biological Activity

Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological efficacy, and potential therapeutic applications based on recent research findings.

The compound is primarily known for its role in inhibiting the methylerythritol phosphate (MEP) pathway, which is crucial for isoprene synthesis in various pathogens, including Mycobacterium tuberculosis (Mtb) and Plasmodium falciparum (Pf). The MEP pathway is absent in humans, making it an attractive target for drug development.

- Inhibition of DXR : Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate acts as an inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway. In studies, it demonstrated significant activity against Pf parasites with an IC50 value of approximately 3.60 μM, outperforming traditional inhibitors like fosmidomycin and FR900098 .

Biological Efficacy

Recent investigations into the biological activity of this compound have revealed several promising results:

- Antimicrobial Activity : The compound has shown potent antimicrobial effects against both drug-sensitive and drug-resistant strains of Mtb and Pf. The mechanism involves disrupting isoprene synthesis, leading to cell death in these pathogens .

- Anticancer Properties : In vitro studies have indicated that derivatives of methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate exhibit selective antiproliferative effects on cancer cells. For instance, certain analogs demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate:

- Study on Plasmodium falciparum : A study published in May 2024 reported that modifications to the phenyl ring of the compound enhanced its potency against PfDXR and improved its overall activity against Pf parasites .

- Colon Cancer Cell Line : Research on a series of compounds derived from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate indicated that some derivatives exhibited significant cytotoxicity towards colon cancer cell lines while sparing non-cancerous cells. This selectivity suggests a potential therapeutic window for future drug development .

Data Tables

Here are key findings summarized in tabular form:

| Compound | Target Pathogen | IC50 Value (μM) | Notes |

|---|---|---|---|

| Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate | Plasmodium falciparum | 3.60 | Potent inhibitor of DXR |

| Derivative A | HCT-116 (colon cancer) | 0.12 | Highest inhibitory activity |

| Derivative B | HCT-116 (colon cancer) | 0.81 | Moderate inhibitory activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.